4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-3-26-17-11-7-15(8-12-17)22-20(25)19-18(27-4-2)13-24(23-19)16-9-5-14(21)6-10-16/h5-13H,3-4H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIZTSYGNPNSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=C2OCC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The pyrazole ring is constructed via cyclocondensation of 4-fluorophenylhydrazine with ethyl 3-oxo-4-ethoxybutanoate (Figure 1). This reaction proceeds under acidic conditions, typically using acetic acid or HCl in ethanol.
$$
\text{4-Fluorophenylhydrazine} + \text{Ethyl 3-oxo-4-ethoxybutanoate} \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate}
$$
Optimization and Conditions
- Solvent : Ethanol or methanol (anhydrous).
- Acid Catalyst : Concentrated HCl (5–10 mol%).
- Temperature : Reflux (78–80°C) for 6–8 hours.
- Yield : 65–75% after recrystallization from ethyl acetate/hexane.
Regioselectivity is ensured by the electronic effects of the 4-fluorophenyl group, directing cyclization to the N1 position. The ethoxy group at C4 arises from the β-keto ester’s structure, while the ester at C3 is retained for subsequent hydrolysis.
Step 2: Saponification to Carboxylic Acid
Hydrolysis Procedure
The ester intermediate undergoes base-mediated saponification to yield the carboxylic acid:
$$
\text{Ethyl 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid}
$$
Reaction Conditions
- Base : 2M NaOH in aqueous ethanol (1:1 v/v).
- Temperature : 60°C for 3–4 hours.
- Workup : Acidification with HCl (pH 3–4) precipitates the carboxylic acid.
- Yield : 85–90%.
Step 3: Acid Chloride Formation
Thionyl Chloride Method
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
$$
\text{4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl chloride}
$$
Optimization
- Reagent Excess : 2–3 equivalents SOCl₂.
- Temperature : Reflux (70–80°C) for 2–3 hours.
- Workup : Excess SOCl₂ is removed under reduced pressure.
- Purity : >95% (by NMR).
Step 4: Amide Coupling with 4-Ethoxyaniline
Coupling Reaction
The acyl chloride reacts with 4-ethoxyaniline in anhydrous tetrahydrofuran (THF) with a base:
$$
\text{4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl chloride} + \text{4-Ethoxyaniline} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{Target Compound}
$$
Conditions and Yield
- Base : K₂CO₃ (1.5 equivalents).
- Temperature : Room temperature (25°C) for 12–16 hours.
- Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
- Yield : 70–80%.
Optimization of Reaction Conditions
Key Variables
Comparative Data
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Solvent (EtOH vs. MeOH) | EtOH | +12% |
| Amide Coupling | Base (K₂CO₃ vs. Et₃N) | K₂CO₃ | +15% |
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazole H5), 7.75–7.70 (m, 2H, Ar-F), 7.50–7.45 (m, 2H, Ar-F), 7.20–7.15 (m, 4H, Ar-OEt), 4.15 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 6H, CH₃).
- IR (KBr) : ν 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
- HRMS : m/z 424.1521 [M+H]⁺ (calcd. for C₂₁H₂₁F₂N₃O₃: 424.1525).
Challenges and Troubleshooting
Regiochemical Control
Competing N2-substitution during pyrazole formation is mitigated by using 4-fluorophenylhydrazine, which favors N1-arylation due to electronic effects.
Acid Chloride Stability
Rapid hydrolysis of the acyl chloride is prevented by strict anhydrous conditions and immediate use in the amide coupling step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Chemical Research: It serves as a model compound in the study of pyrazole derivatives and their chemical properties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
*Calculated molecular weight based on formula.
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Chloro Groups : Ethoxy substituents (as in the target compound) are electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing chloro groups (e.g., in ’s compound), which increase lipophilicity and metabolic resistance .
- Fluorine Substitution : The 4-fluorophenyl group in the target compound and Z899051432 improves metabolic stability and binding affinity via hydrophobic interactions and reduced susceptibility to oxidative metabolism .
Biological Activity
4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole ring, an ethoxy group, and a fluorophenyl substituent. The molecular formula is , with a molecular weight of 345.38 g/mol. The IUPAC name reflects its complex structure, highlighting its functional groups which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various pathways:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators. This mechanism is crucial in the context of inflammatory diseases and pain management .
- Cellular Signaling Modulation : Research indicates that this compound can modulate signaling pathways associated with cancer cell proliferation and survival. For instance, it has been observed to inhibit ERK phosphorylation and affect NF-κB signaling, which are critical pathways in cancer biology .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro assays showed that it could reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating potential therapeutic applications for inflammatory conditions .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and pancreatic cancers. Notably, it inhibited cell proliferation and induced apoptosis in MDA-MB-231 breast cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on COX Inhibition : A study demonstrated that the compound effectively inhibited COX-2 activity with an IC50 value in the low micromolar range, making it a candidate for further development as an anti-inflammatory agent .
- Cancer Cell Proliferation : In vitro experiments showed that treatment with this pyrazole derivative resulted in a significant decrease in the viability of pancreatic ductal adenocarcinoma cells, suggesting its potential as a chemotherapeutic agent .
- Signal Pathway Analysis : Research indicated that the compound could disrupt key signaling pathways involved in cancer progression by inhibiting specific kinases associated with cell growth and survival .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives can be made:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethoxyphenyl Pyrazole | Lacks fluorophenyl group | Moderate anti-inflammatory |
| N-(4-Acetylphenyl) Pyrazole | Lacks ethoxy group | Lower COX inhibition |
| 1H-Pyrazole Derivative | Varies in substituents | Diverse biological activities |
The combination of ethoxy and fluorophenyl groups in this compound contributes to its enhanced biological activity compared to other derivatives.
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters. Ethoxy and fluorophenyl groups are introduced through nucleophilic substitution or Suzuki coupling reactions. For example, the ethyl ester precursor (similar to structures in and ) can undergo hydrolysis followed by amidation with 4-ethoxyaniline.
- Key Reaction Conditions : Use Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura for fluorophenyl attachment), anhydrous solvents (e.g., DMF or THF), and elevated temperatures (70–100°C) to improve yield .
- Purity Assurance : Employ LC-MS for intermediate tracking and final product validation. NMR (¹H/¹³C) and HPLC (≥95% purity) are critical for structural confirmation .
Q. How can researchers characterize the electronic and steric effects of substituents in this compound?
- Methodological Answer : Computational tools like density functional theory (DFT) can model substituent effects on electron distribution and steric hindrance. For experimental validation:
- Spectroscopic Analysis : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide).
- X-ray Crystallography : Resolves 3D structure, highlighting ethoxy group orientation and fluorophenyl ring planarity (as seen in for analogous pyrazoles) .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., anticancer vs. no effect) be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Dose-Response Studies : Test across a wide concentration range (nM–μM) in multiple cell lines (e.g., MCF-7, HeLa) .
- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinases or receptors) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., ’s trifluoromethyl analog) to identify substituent-dependent trends .
Q. What strategies are recommended for structure-activity relationship (SAR) studies focusing on the ethoxy and fluorophenyl moieties?
- Methodological Answer : Systematic substitution and bioactivity profiling are key:
- Ethoxy Modifications : Replace ethoxy with methoxy, isopropoxy, or hydrogen to assess hydrophobicity and steric effects.
- Fluorophenyl Alternatives : Substitute with chlorophenyl or methylphenyl to evaluate halogen vs. alkyl interactions (see and for comparisons) .
- Activity Correlation : Use IC₅₀ values from enzymatic assays (e.g., COX-2 inhibition) to rank substituent contributions.
Q. Why do computational predictions of binding affinity sometimes conflict with experimental results for this compound?
- Methodological Answer : Discrepancies may stem from solvent effects, protein flexibility, or force field inaccuracies. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100+ ns to account for conformational changes.
- WaterMap Analysis : Identify displacement of key water molecules in binding pockets .
- Experimental Validation : Use alanine scanning mutagenesis to confirm critical binding residues .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
